molecular formula C19H19FN2O3 B2690295 N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide CAS No. 1103515-47-4

N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide

Cat. No.: B2690295
CAS No.: 1103515-47-4
M. Wt: 342.37
InChI Key: YHDPUTNJSPCRNK-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline class of molecules. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenoxy group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized via a Bartoli reaction, which involves the reaction of nitrobenzene derivatives with vinyl Grignard reagents.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the indoline core.

    Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the acetylated indoline with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-(2-(2-chlorophenoxy)acetyl)indoline-2-carboxamide
  • N-ethyl-1-(2-(2-bromophenoxy)acetyl)indoline-2-carboxamide
  • N-ethyl-1-(2-(2-methylphenoxy)acetyl)indoline-2-carboxamide

Uniqueness

N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide is unique due to the presence of the fluorophenoxy group, which can significantly enhance its biological activity and stability compared to its analogs with different substituents. The fluorine atom’s electronegativity and small size contribute to improved binding interactions with molecular targets, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

N-ethyl-1-[2-(2-fluorophenoxy)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-2-21-19(24)16-11-13-7-3-5-9-15(13)22(16)18(23)12-25-17-10-6-4-8-14(17)20/h3-10,16H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDPUTNJSPCRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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